molecular formula C12H17BrN2O2S B1399232 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine CAS No. 1316217-39-6

2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine

Cat. No. B1399232
M. Wt: 333.25 g/mol
InChI Key: XDMBWAWBWFKBTH-UHFFFAOYSA-N
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Description

2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine, also known as BRL-15572, is a potent and selective antagonist for the neuropeptide Y2 receptor. It is a bromopyridine derivative .


Synthesis Analysis

The synthesis of this compound has been reported in various methods . One of the methods involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular formula of this compound is C12H17BrN2O2S and its molecular weight is 333.25 g/mol.


Chemical Reactions Analysis

This compound is involved in the catalytic protodeboronation of pinacol boronic esters. This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Chemical Characterization and Synthesis

  • Research on related substances in multidrug-resistant tuberculosis drugs identified compounds structurally similar to 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine, utilizing techniques like high-performance liquid chromatography, NMR, FT-IR, and HRMS for characterization (Jayachandra et al., 2018).

Heterocyclic Compound Synthesis

  • The synthesis of thioanalogues of nicotine and related compounds, involving structural elements akin to 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine, was explored, offering insights into their molecular structures through various spectroscopic and X-ray diffraction analyses (Wojciechowska-Nowak et al., 2011).

Antimicrobial Activity Studies

  • Synthesis of novel heterocycles based on pyrazole, with structural similarities to 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine, demonstrated potential antimicrobial activities, highlighting the compound's relevance in developing new therapeutic agents (El‐Emary et al., 2002).

Analgesic Activity Research

  • In a study focusing on pyrimidine derivatives with structural features similar to 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine, compounds exhibited significant analgesic activity, suggesting the potential therapeutic applications of such structures (Chaudhary et al., 2012).

Crystallography and Molecular Conformation Studies

  • A study on the crystal structure of a compound structurally related to 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine revealed insights into its molecular conformation, which is essential for understanding the compound's chemical behavior (Kumar et al., 2012).

Future Directions

The future directions of this compound could involve further exploration of its role as a neuropeptide Y2 receptor antagonist. Additionally, its involvement in the catalytic protodeboronation of pinacol boronic esters suggests potential applications in organic synthesis .

properties

IUPAC Name

2-bromo-6-[(1-methylsulfonylpiperidin-3-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-18(16,17)15-7-3-4-10(9-15)8-11-5-2-6-12(13)14-11/h2,5-6,10H,3-4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMBWAWBWFKBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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